![molecular formula C14H20ClNO B2830304 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide CAS No. 790270-88-1](/img/structure/B2830304.png)
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H20ClNO and a molecular weight of 253.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The exact mass is 253.123337 Da .科学的研究の応用
Environmental and Health Impact Studies
Research has delved into the effects of certain chemicals and their metabolites, similar in structure to 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide, on environmental and human health. For instance:
Maternal Serum Levels and Developmental Risks : A study by Longnecker et al. (2002) highlighted the relationship between maternal serum levels of certain chemicals and the risk of cryptorchidism, hypospadias, and polythelia among male offspring. This research underscores the potential reproductive and developmental risks associated with environmental contaminants, which may share similarities with the chemical properties of this compound (Longnecker et al., 2002).
Exposure and Soft Tissue Sarcoma : Smith et al. (1984) investigated the link between exposure to phenoxyherbicides and chlorophenols, chemicals structurally related to this compound, and the risk of soft tissue sarcoma. This study provides insights into the potential health risks associated with chemical exposure (Smith et al., 1984).
Pregnancy Duration and Phthalate Exposure : Latini et al. (2003) explored the association between prenatal exposure to di-(2-ethylhexyl)phthalate (DEHP) and the duration of human pregnancy. This research is significant in understanding the impact of certain chemical exposures during critical developmental periods (Latini et al., 2003).
Chemical Safety and Toxicology
Understanding the safety and toxicological profile of chemicals akin to this compound is crucial. Studies such as the following contribute to this knowledge base:
- Fatal Overdose and Toxicologic Studies : Osterloh et al. (1983) reported on a fatal overdose involving chemicals related to this compound, providing valuable information on the toxicology and potential risks associated with these substances (Osterloh et al., 1983).
Analyzing Chemical Presence in Human Tissues
Research also focuses on the detection and implications of chemical presence in human tissues, which can be linked to broader discussions about environmental contaminants and their human health implications:
- Detection in Adipose Tissue : Lopez-Espinosa et al. (2009) investigated the presence of alkylphenols, chemicals structurally related to this compound, in the adipose tissue of women. This research highlights the pervasive nature of environmental contaminants and their potential health implications (Lopez-Espinosa et al., 2009).
Occupational Health and Safety
Occupational exposure to chemicals similar to this compound is a significant concern, and research in this area helps inform safety guidelines and protective measures:
- Contact Dermatitis in Hairdressing : Assier-Bonnet and Revuz (1999) discussed the occurrence of contact dermatitis in the hairdressing industry due to exposure to certain biocides, shedding light on occupational health risks related to chemical exposure (Assier-Bonnet & Revuz, 1999).
作用機序
Target of Action
It is synthesized from 1-chloro-(4-isobutylphenyl)ethane , which is used to synthesize Ibuprofen , a popular non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
The compound is related to ibuprofen, which works by inhibiting the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
By inhibiting cyclooxygenase enzymes, the compound could potentially reduce the production of prostaglandins, thereby affecting this pathway .
Pharmacokinetics
Ibuprofen is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Ibuprofen’s action results in the reduction of inflammation and pain by decreasing the production of prostaglandins .
特性
IUPAC Name |
2-chloro-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-10(2)8-12-4-6-13(7-5-12)11(3)16-14(17)9-15/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJYXNBRCJSCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)
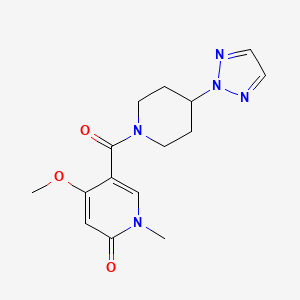
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)
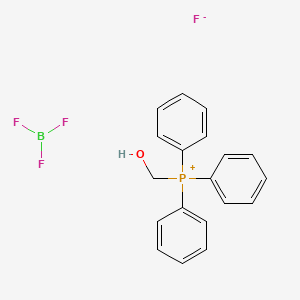
![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide](/img/structure/B2830233.png)

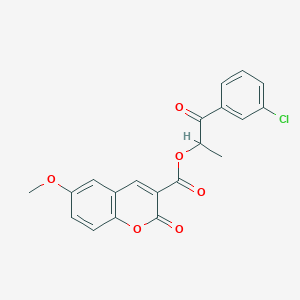
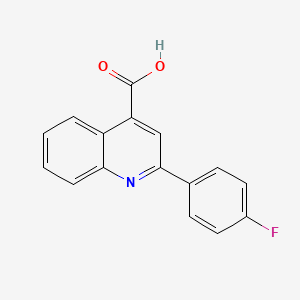

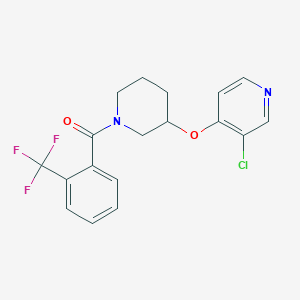
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)